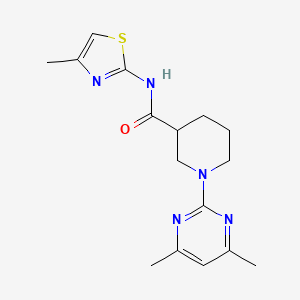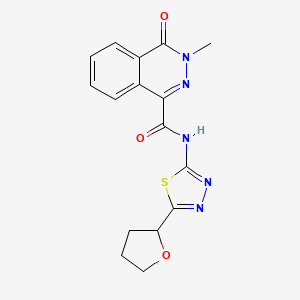
1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through condensation reactions.
Thiazole ring synthesis: The thiazole ring can be formed using cyclization reactions involving sulfur-containing reagents.
Piperidine ring formation: The piperidine ring can be synthesized through hydrogenation or cyclization reactions.
Coupling reactions: The final compound is obtained by coupling the pyrimidine, thiazole, and piperidine intermediates under specific reaction conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
作用機序
1-(4,6-ジメチルピリミジン-2-イル)-N-(4-メチルチアゾール-2-イル)ピペリジン-3-カルボキサミドの作用機序には、特定の分子標的との相互作用が伴います。これらには、以下が含まれる場合があります。
酵素: 代謝経路に関与する酵素の阻害または活性化。
受容体: 細胞表面の受容体に結合し、細胞シグナル伝達経路の調節につながります。
経路: 特定の生化学経路への干渉により、治療効果が生じます。
6. 類似の化合物との比較
類似の化合物
- 例としては、1-(4,6-ジメチルピリミジン-2-イル)ピペリジン-3-カルボキサミド とN-(4-メチルチアゾール-2-イル)ピペリジン-3-カルボキサミド があります。
1-(4,6-ジメチルピリミジン-2-イル)-N-(4-メチルチアゾール-2-イル)ピペリジン-3-カルボキサミド: 他のピペリジンカルボキサミド、ピリミジン誘導体、およびチアゾール含有化合物と比較することができます。
独自性
1-(4,6-ジメチルピリミジン-2-イル)-N-(4-メチルチアゾール-2-イル)ピペリジン-3-カルボキサミドの独自性は、類似の化合物と比較して、独自の生物活性と化学反応性を付与する可能性のある、官能基と構造的特徴の特定の組み合わせにあります。
類似化合物との比較
Similar Compounds
- Examples include 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide and N-(4-methylthiazol-2-yl)piperidine-3-carboxamide .
1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, pyrimidine derivatives, and thiazole-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C16H21N5OS |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H21N5OS/c1-10-7-11(2)18-15(17-10)21-6-4-5-13(8-21)14(22)20-16-19-12(3)9-23-16/h7,9,13H,4-6,8H2,1-3H3,(H,19,20,22) |
InChIキー |
FGTVQKAFPOEMSL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC(=CS3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10996567.png)
![3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B10996580.png)
![9,10-dimethoxy-6-{3-[(1S,5R)-9-nitro-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]-3-oxopropyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10996581.png)
![N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B10996588.png)
![Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10996591.png)
![(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10996594.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B10996595.png)
![(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanone](/img/structure/B10996598.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10996605.png)
![N-[4-(acetylamino)phenyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10996620.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B10996621.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10996626.png)

![N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide](/img/structure/B10996650.png)
